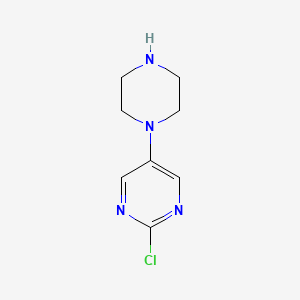

2-Chloro-5-piperazin-1-yl-pyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H11ClN4 |

|---|---|

Molekulargewicht |

198.65 g/mol |

IUPAC-Name |

2-chloro-5-piperazin-1-ylpyrimidine |

InChI |

InChI=1S/C8H11ClN4/c9-8-11-5-7(6-12-8)13-3-1-10-2-4-13/h5-6,10H,1-4H2 |

InChI-Schlüssel |

SIRNECQPHYGZCU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C2=CN=C(N=C2)Cl |

Herkunft des Produkts |

United States |

Advanced Synthetic Strategies for 2 Chloro 5 Piperazin 1 Yl Pyrimidine and Its Structural Analogs

Established Synthetic Pathways to the 2-Chloro-5-piperazin-1-yl-pyrimidine Core

The construction of the this compound scaffold primarily relies on a two-step conceptual process: the regioselective functionalization of a suitable pyrimidine (B1678525) precursor followed by the introduction of the piperazine (B1678402) ring system.

Regioselective Functionalization of Pyrimidine Rings

The pyrimidine ring is a key component in many bioactive compounds, making its selective functionalization a critical aspect of synthetic chemistry. digitellinc.com The synthesis of the target compound's core often starts from polysubstituted pyrimidines, such as 2,4-dichloropyrimidine (B19661) or 2,4,5-trichloropyrimidine (B44654). The regioselectivity of nucleophilic aromatic substitution (SNAr) on these precursors is a key challenge.

For a substrate like 2,4-dichloropyrimidine, nucleophilic attack generally occurs selectively at the C4 position. wuxiapptec.comstackexchange.com This preference is explained by frontier molecular orbital theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position. wuxiapptec.comstackexchange.com However, this selectivity can be reversed or diminished by the electronic nature of other substituents on the pyrimidine ring. wuxiapptec.com For instance, the presence of a strong electron-donating group at the C6 position can increase the LUMO lobe at C2, making it more susceptible to nucleophilic attack and leading to C2-selective substitution. wuxiapptec.com This predictable, yet tunable, reactivity allows for the strategic synthesis of specific regioisomers. For example, using a precursor like 2-chloro-4-(phenylthio)pyrimidine (B1628817) allows for controlled, sequential nucleophilic substitutions at the C2 and C4 positions, enabling the synthesis of distinct regioisomers in high yields. digitellinc.com

Introduction of the Piperazine Moiety via Nucleophilic Substitution Reactions

The introduction of the piperazine ring onto the pyrimidine core is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.govyoutube.com In this step, a halogenated pyrimidine, such as 2,5-dichloropyrimidine, is treated with piperazine or a derivative thereof. The nitrogen atom of the piperazine acts as the nucleophile, displacing a chloride ion on the electron-deficient pyrimidine ring.

The reaction conditions for this transformation can be optimized for efficiency and yield. Common methodologies involve heating the reactants in a suitable solvent, often in the presence of a base to neutralize the generated HCl. For instance, reacting 2-chloropyrimidine (B141910) with an excess of anhydrous piperazine in refluxing ethanol (B145695) is a well-established method. prepchem.comprepchem.com Alternative procedures utilize bases like potassium carbonate in aqueous media, sometimes with the aid of a phase-transfer catalyst to improve reaction rates and yields. chemicalbook.comgoogle.com The choice of solvent can range from alcohols like ethanol to polar aprotic solvents like dimethylformamide (DMF) or even greener alternatives like polyethylene (B3416737) glycol (PEG-400), which can lead to excellent yields in significantly shorter reaction times. semanticscholar.orgnih.govnih.gov

| Precursors | Reagents & Conditions | Product | Yield | Reference(s) |

| 2-Chloropyrimidine, Piperazine | Ethanol, reflux, 18h | 2-(1-Piperazinyl)pyrimidine | Not specified | prepchem.com |

| 2-Chloropyrimidine, Piperazine | Ethanol, room temp, 3h; then 5% NaOH | 1-(2-Pyrimidinyl)piperazine | Not specified | prepchem.com |

| 2-Chloro-4,6-disubstituted-pyrimidine, Piperazine | K₂CO₃, Water, 50-65°C, 1h | 4-(4,6-Disubstituted-pyrimidin-2-yl)piperazine | 88% | chemicalbook.com |

| 4-Substituted-2-(methylsulfanyl)-pyrimidine, N-Phenylpiperazine | KOH (cat.), Ethanol, reflux, 12h | 2-(4-Phenylpiperazin-1-yl)-pyrimidine derivative | Not specified | semanticscholar.orgnih.gov |

| 2-Chloropyrimidine, Piperazine | Na₂CO₃, Butyl triphenyl bromide phosphine, Water, 40-60°C | 1-(2-Pyrimidinyl)piperazine | >80% | google.com |

Methodologies for Derivatization and Scaffold Expansion

Once the core this compound structure is assembled, further modifications can be made to both the pyrimidine nucleus and the piperazine ring to explore the chemical space and optimize biological activity.

Strategies for Modifying the Pyrimidine Nucleus at C2, C4, C5, and C6 Positions

The pyrimidine ring offers multiple sites for further functionalization, allowing for extensive scaffold diversification.

C2 Position: The chlorine atom at the C2 position is a versatile handle for introducing a wide array of substituents via nucleophilic substitution or cross-coupling reactions. It can be displaced by various nucleophiles, including amines, alcohols, and thiols. Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively. nih.gov

C4 and C6 Positions: If the synthesis starts from a precursor with leaving groups at C4 or C6, these positions can be selectively functionalized. Direct C-H activation has also emerged as a powerful tool for modifying pyrimidines, avoiding the need for pre-functionalized substrates. mdpi.comnih.gov For example, palladium-catalyzed C-H arylation can introduce aryl groups at the C6 position of the uracil (B121893) ring system. mdpi.com

C5 Position: The C5 position is another key site for modification. Halogenation, such as chlorination using N-chlorosuccinimide (NCS), provides an entry point for subsequent cross-coupling reactions. nih.govmostwiedzy.pl This allows for the introduction of alkyl, aryl, or other functional groups, which can significantly influence the molecule's properties. mostwiedzy.plresearchgate.net A deconstruction-reconstruction strategy has also been developed where a pyrimidine is converted to an iminoenamine intermediate, which can be functionalized at the C5 position before being reconstructed into a 2,5-disubstituted pyrimidine. nih.gov

Functional Group Transformations on the Piperazine Ring

The piperazine moiety, with its second nitrogen atom (N-4), provides a readily accessible point for derivatization, which is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compound. nih.gov

Common transformations include:

N-Alkylation and N-Arylation: The secondary amine of the piperazine ring can be easily alkylated using alkyl halides or via reductive amination. nih.gov N-arylation is typically achieved through Buchwald-Hartwig or Ullmann-Goldberg coupling reactions with aryl halides, or through SNAr reactions with electron-deficient heteroaromatics. nih.gov

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides leads to the corresponding amides and sulfonamides, introducing a variety of functional groups. researchgate.net

Urea (B33335) and Carbamate Formation: Treatment with isocyanates or carbamoyl (B1232498) chlorides yields urea derivatives, while reaction with chloroformates produces carbamates. These functional groups can act as important hydrogen bond donors or acceptors.

| Starting Material | Reagents & Conditions | Modification Type | Reference(s) |

| N-Boc-piperazine + Ethyl 2-chloropyrimidine-5-carboxylate | SNAr | N-Arylation | nih.gov |

| 1-(Pyrimidin-2-yl)piperazine + Chloroacetyl chloride | K₂CO₃, Acetone | N-Acylation | nih.gov |

| Acylated piperazinyl pyrimidine + Substituted piperazine | CS₂, KOH, DMF | Dithiocarbamate formation | nih.gov |

| Pyrimidinyl-piperazine + Aryl carboxylic acid | HATU, DIPEA, DMF | Amide formation | researchgate.net |

Catalytic Approaches and Reaction Optimization

The efficiency of synthesizing this compound and its analogs is greatly enhanced by modern catalytic methods and rigorous reaction optimization. nih.gov Catalysts are employed to increase reaction rates, improve yields, and enhance selectivity under milder conditions.

Metal Catalysis: Transition metals, particularly palladium and copper, are extensively used. nih.gov Palladium catalysts are central to cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig, which are used to form C-C and C-N bonds on the pyrimidine ring. nih.govrsc.org Copper catalysts are often used in Ullmann-type reactions for N-arylation and can also catalyze tandem reactions to build complex pyrimidine derivatives. nih.govmdpi.com

Phase-Transfer Catalysis: For nucleophilic substitution reactions between aqueous and organic phases, phase-transfer catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts are highly effective. google.com They facilitate the transport of the nucleophile to the organic substrate, accelerating the reaction and improving yields. google.com

Green Catalysis and Solvents: There is a growing emphasis on developing more environmentally benign synthetic protocols. This includes the use of non-toxic, recyclable catalysts like β-cyclodextrin or Zn(L-proline)₂ in aqueous media. mdpi.comresearchgate.net The choice of solvent is also critical, with greener alternatives like polyethylene glycol (PEG) or simply water being used to minimize environmental impact. nih.govresearchgate.net

Advanced Characterization Techniques in Synthetic Organic Chemistry

The unambiguous structural elucidation of newly synthesized compounds like this compound and its analogs is critical. A suite of advanced spectroscopic and analytical techniques is employed to confirm the identity, purity, and three-dimensional structure of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the molecular structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals. The pyrimidine ring protons would appear as singlets or doublets in the aromatic region (typically δ 8.0-8.5 ppm). The piperazine ring protons would show two distinct sets of signals, typically multiplets, in the aliphatic region (δ 3.0-4.0 ppm), corresponding to the protons adjacent to the two different nitrogen environments. nih.govresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the pyrimidine carbons, with the carbon atom attached to the chlorine (C2) being significantly deshielded. The carbons of the piperazine ring would also be clearly visible in the aliphatic region of the spectrum. nih.govresearchgate.net Two-dimensional NMR techniques like HSQC and HMBC are invaluable for definitively assigning proton and carbon signals and confirming connectivity.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Under electron impact (EI) ionization, the molecule would produce a molecular ion peak [M]⁺ corresponding to its exact mass. researchgate.net High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. rsc.org The fragmentation pattern is also diagnostic; characteristic fragments would correspond to the loss of the chlorine atom and cleavage of the piperazine ring. nih.govojp.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands for C-H stretching (both aromatic and aliphatic), C=N and C=C stretching of the pyrimidine ring, and C-N stretching vibrations. The C-Cl stretch would also be observable in the fingerprint region. rsc.org

Table 1: Representative Spectroscopic Data for a 2,5-Disubstituted Pyrimidine Analog

| Technique | Data Type | Observed Characteristics (for 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine) nih.gov |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 8.64 (s, 2H, pyrimidine-H), 2.67 (s, 1H, OH), 1.64 (s, 6H, Me) |

| ¹³C NMR | Chemical Shift (δ) | 161.1 (pyrC-4), 159.4 (pyrC-2), 117.8 (pyrC-5), 102.4 (pyr-C≡C), 74.1 (pyr-C≡C), 65.5 (Cquat.), 31.1 (CH₃) |

| Mass Spec | m/z | 196 [M]⁺ |

| IR | Wavenumber (cm⁻¹) | 2240 (C≡C) |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-2-chloropyrimidine |

| 2,5-dichloropyrimidine |

| 2-hydroxypyrimidine |

| 5-bromo-2-hydroxypyrimidine |

| 5-bromo-2-(piperazin-1-yl)pyrimidine |

| piperazine |

| phosphorus oxychloride |

| triethylamine |

| potassium carbonate |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Chloro 5 Piperazin 1 Yl Pyrimidine Derivatives

Elucidating the Influence of Substituent Identity and Position on Biological Efficacy

The biological activity of 2-chloro-5-piperazin-1-yl-pyrimidine derivatives can be significantly modulated by the nature and position of various substituents on the core structure.

Contributions of the Halogen Atom (Chlorine at C2) to Receptor Binding and Enzyme Inhibition

The chlorine atom at the C2 position of the pyrimidine (B1678525) ring plays a pivotal role in the interaction of these derivatives with their biological targets. This halogen atom can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can significantly influence binding affinity and inhibitory potency. nih.gov

For instance, in a series of lissoclimide analogues, which are inhibitors of eukaryotic translation, the presence of a chlorine atom at the C2 position was found to be a key determinant of their activity. nih.gov The chlorine atom was observed to engage in a novel halogen-π dispersion interaction within its binding site on the ribosome. nih.gov This specific interaction highlights the importance of the C2-chloro substituent for potent biological activity.

Furthermore, the electrophilic nature of the carbon atom attached to the chlorine makes it susceptible to nucleophilic attack, a reactivity that can be exploited in certain biological contexts or for the synthesis of further derivatives. wikipedia.org The presence of halo-substituents on a pyrimidine nucleus has been shown to produce remarkable in vitro antimicrobial activity. nih.gov Specifically, small hydrophobic substituents, including halogens, on the aniline (B41778) group combined with 4-halosubstituted phenoxy substituents have been found to increase the anti-Pol III activities of certain Gram-positive selective inhibitors. nih.gov

Impact of Piperazine (B1678402) N-Substitution on Target Interaction

The substituent attached to the distal nitrogen atom of the piperazine ring (N-substitution) has a profound impact on the pharmacological profile of this compound derivatives. This position is a key vector for modifying the compound's properties, including its size, shape, lipophilicity, and hydrogen bonding capacity, all of which influence how the molecule interacts with its biological target.

In the development of sedative-hypnotic agents, the nature of the N-substituent on the piperazine ring of 1-(2-pyrimidinyl)piperazine derivatives was found to be critical for their activity. nih.gov The pharmacophore model for these compounds suggests that the features of this substituent are integral to the binding model at the hypothetical receptor. nih.gov

Similarly, in the design of antifungal agents targeting chitin (B13524) synthase, a series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives were synthesized. nih.gov The variation of the substituent on the piperazine nitrogen led to compounds with a range of inhibitory potencies. nih.gov For example, certain substitutions resulted in excellent inhibitory activity, surpassing that of the known inhibitor Polyoxin B. nih.gov

The introduction of different groups on the piperazine ring can also influence selectivity for different biological targets. For instance, in a study of adenosine (B11128) A2A receptor inverse agonists, different substituents on the piperazine ring of thiazolo[5,4-d]pyrimidine (B3050601) derivatives led to varying affinities and selectivities for adenosine receptor subtypes. nih.gov While a phenyl or benzyl (B1604629) group was well-tolerated, a longer phenylethyl group or substitution on the phenyl ring led to a decrease in binding activity. nih.gov

The following table illustrates the impact of N-substitution on the piperazine ring on the inhibitory activity of certain pyrimidine derivatives.

| Compound ID | N-Substituent on Piperazine | Target | Activity (IC50/Ki) |

| 2j | 4-Nitrophenyl | MAO-A | IC50 = 23.10 µM nih.gov |

| 2m | Benzhydryl | MAO-A | IC50 = 24.14 µM nih.gov |

| 3 | Benzyl | hA2A AR | Ki = 58 nM nih.gov |

| 4a | Unspecified | Chitin Synthase | IC50 = 0.10 mM nih.gov |

| 4c | Unspecified | Chitin Synthase | IC50 = 0.15 mM nih.gov |

This table is for illustrative purposes and the specific substituents for compounds 4a and 4c were not detailed in the provided search results.

Exploration of Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug-like properties while maintaining or improving biological activity. In the context of this compound derivatives, various parts of the molecule can be replaced with bioisosteres to fine-tune their pharmacological profiles.

One common strategy involves the replacement of the pyrimidine ring with other heterocyclic systems. For example, in the development of human rhinovirus (HRV) capsid-binding inhibitors, a pharmacophore model was used to design chloro-pyridazine piperazines as bioisosteres of pyrimidine-containing compounds. nih.gov This scaffold hopping approach led to potent antiviral activity. nih.gov

Another area of exploration is the replacement of the piperazine linker itself. In a study on adenosine A2A receptor inverse agonists, a piperidine-substituted analog was compared to its corresponding piperazine counterpart. nih.gov The results indicated that the piperazine linker was preferred for higher binding affinity. nih.gov

Bioisosteric modifications can also be applied to the substituents on the piperazine ring. The goal is often to improve metabolic stability, solubility, or other pharmacokinetic properties without compromising target engagement. nih.gov

Principles of Lead Optimization and Pharmacophore Refinement within the Pyrimidine-Piperazine Class

Lead optimization is a critical phase in drug discovery that aims to improve the properties of a lead compound to generate a clinical candidate. criver.com For the pyrimidine-piperazine class of compounds, this process involves a multi-parameter optimization of potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

A key tool in this process is the development and refinement of a pharmacophore model. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, a pharmacophore model was designed that included 11 features characterizing the binding to a hypothetical receptor. nih.gov

The lead optimization process for pyrimidine-piperazine derivatives often involves:

Systematic modification of substituents: As discussed in section 3.1, altering the substituents on both the pyrimidine and piperazine rings is a primary strategy to improve activity and properties. nih.govnih.gov

Scaffold hopping: Replacing the pyrimidine or piperazine core with bioisosteric alternatives can lead to novel intellectual property and improved drug-like characteristics. nih.govnih.gov

Addressing metabolic liabilities: Identifying and modifying metabolically unstable positions within the molecule can improve its pharmacokinetic profile. nih.gov For example, in a series of imidazolopiperazines, the ethylene (B1197577) bridge in the piperazine ring was identified as a metabolic soft spot. nih.gov

An extensive lead optimization of piperazinyl-pyrimidine analogues as Chikungunya virus inhibitors involved the synthesis and evaluation of numerous analogues to establish a detailed SAR. This study focused on scaffold changes and revealed key chemical features for potent antiviral activity. nih.gov The insights gained from such studies are invaluable for guiding the design of next-generation inhibitors with improved efficacy and safety profiles.

Preclinical Pharmacological Investigations and Molecular Mechanisms of Action for 2 Chloro 5 Piperazin 1 Yl Pyrimidine Analogs

Enzyme Inhibition Profiles

Derivatives built upon the 2-Chloro-5-piperazin-1-yl-pyrimidine framework have been extensively studied for their ability to inhibit various enzyme families, playing crucial roles in cell cycle regulation, signal transduction, and neurotransmitter metabolism.

Cyclin-Dependent Kinase (CDK) Modulation: CDK1, CDK2, CDK3, CDK4, CDK5, CDK6, CDK9

The pyrimidine (B1678525) scaffold is a well-established core for the development of Cyclin-Dependent Kinase (CDK) inhibitors. Analogs of this compound have shown potent activity against multiple members of the CDK family, which are key regulators of cell cycle progression and transcription, and are often dysregulated in cancer.

Intensive structural modifications of a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine series led to the discovery of potent dual inhibitors of CDK6 and CDK9. nih.gov One of the most active compounds from this series, compound 66 , demonstrated balanced, potent inhibition against both CDK6 and CDK9, with good selectivity over CDK2. nih.gov Further investigation confirmed that this compound binds directly to CDK6 and CDK9, leading to the suppression of their downstream signaling pathways, inhibition of cell proliferation, cell cycle blockage, and induction of apoptosis. nih.gov

In a different chemical series, piperazine-tethered benzofurans were designed as Type II inhibitors of CDK2. nih.gov Compounds from this class, such as thiosemicarbazide (B42300) and semicarbazide (B1199961) derivatives, exhibited potent CDK2 inhibitory activity, with IC₅₀ values reaching the nanomolar range. nih.gov For example, compound 9h (a thiosemicarbazide derivative) and compound 11d (a semicarbazide derivative) showed potent inhibition against CDK2. nih.gov

Furthermore, pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds have been identified as potent inhibitors of a wide array of CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, highlighting the versatility of the fused pyrimidine ring system in targeting this enzyme family. mdpi.com

| Compound Class | Target Kinase | Key Compound | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|---|

| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine | CDK6 | Compound 66 | Potent, value not specified | nih.gov |

| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine | CDK9 | Compound 66 | Potent, value not specified | nih.gov |

| Piperazine (B1678402) tethered benzofuran (B130515) (thiosemicarbazide) | CDK2 | Compound 9h | 40.91 nM | nih.gov |

| Piperazine tethered benzofuran (semicarbazide) | CDK2 | Compound 11d | 41.70 nM | nih.gov |

Phosphodiesterase (PDE) Inhibition, with Emphasis on PDE2A

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, acting as critical regulators of intracellular signaling. nih.govresearchgate.net PDE2A, in particular, is highly expressed in brain regions associated with cognition, making it a target for treating neuropsychiatric and neurodegenerative disorders. jst.go.jpjst.go.jp

Analogs based on a pyrazolopyrimidine scaffold, a fused ring system related to pyrimidine, have been developed as potent and selective inhibitors of PDE2A. nih.govosti.gov Structure-guided design efforts led to the discovery of pyrazolo[1,5-a]pyrimidine-based compounds that are highly selective for PDE2A over other PDE families. jst.go.jp The optimization of one such series resulted in compound 20 (N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide), a potent, brain-penetrant PDE2A inhibitor. jst.go.jp This compound was shown to increase cGMP levels in the brain and improve cognitive function in a rat model of schizophrenia. jst.go.jp The design of these inhibitors often leverages specific interactions within the PDE2A active site, such as a key water-mediated hydrogen bond with the glutamine 812 residue, which is not conserved across all PDE families, thereby conferring selectivity. nih.govosti.gov

| Compound Class | Target Enzyme | Key Compound | Effect | Source |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | PDE2A | Compound 20 | Potent and selective inhibition | jst.go.jp |

| Pyrazolopyrimidinone | PDE2A | Compound 3 | Potent inhibition | nih.govosti.gov |

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. jst.go.jpnih.gov The 2-(piperazin-1-yl)pyrimidine moiety has been incorporated into novel cholinesterase inhibitors. jst.go.jp

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as potential AChE inhibitors. jst.go.jp Bioactivity evaluation using the Ellman's method revealed that many of these compounds displayed moderate to potent inhibitory activity against AChE. jst.go.jpjst.go.jp The standout from this series, compound 6g , was the most potent inhibitor of AChE with an IC₅₀ value of 0.90 µM. jst.go.jp Notably, it showed poor inhibition against BuChE (IC₅₀ = 7.53 µM), indicating it is a selective AChE inhibitor with an 8.3-fold selectivity. jst.go.jp Kinetic studies determined that compound 6g acts as a mixed-type inhibitor, involving both competitive and non-competitive mechanisms. jst.go.jp

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Selectivity (BuChE/AChE) | Source |

|---|---|---|---|---|

| Compound 6g | AChE | 0.90 µM | 8.3-fold | jst.go.jp |

| Compound 6g | BuChE | 7.53 µM | jst.go.jp |

Other Key Enzyme Targets (e.g., FAK, MAPKAP-K2, InhA)

The versatility of the pyrimidine and piperazine scaffolds extends to other important enzyme targets involved in cancer metastasis, inflammation, and bacterial cell wall synthesis.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a critical role in cell migration, proliferation, and survival, and its overexpression is linked to tumor progression and metastasis. nih.govmdpi.com 2,4,5-Substituted pyrimidines have been identified as potent FAK inhibitors. google.comepo.org Specifically, derivatives of 2,4,5-trichloropyrimidine (B44654) have been developed as FAK inhibitors for triple-negative breast cancer. mdpi.com One such compound, 72 , exhibited potent FAK inhibition with an IC₅₀ of 27.4 nM and a strong inhibitory effect on the proliferation of the MDA-MB-231 breast cancer cell line. mdpi.com Patents also describe piperazinylpyrimidine analogues that were screened against a panel of kinases, including FAK. google.com

MAPK-activated protein kinase 2 (MAPKAP-K2): MAPKAP-K2 is a substrate of p38 MAPK and is involved in inflammatory responses and cell stress. nih.gov Pyrazolopyrimidine derivatives, such as pyrazolo[1,5-a]pyrimidines, have been identified as ATP-competitive inhibitors of MAPKAP-K2. nih.govgoogle.com In other studies, while a 4-(2-pyrimidyl)phenyl group was found to be detrimental, a 4-(5-pyrimidyl)phenyl analog (21 ) attached to a dihydrooxadiazole core retained MAPKAP-K2 inhibitory activity, highlighting the nuanced structure-activity relationships. nih.gov

Enoyl-acyl carrier protein reductase (InhA): InhA is an essential enzyme in the fatty acid biosynthesis (FAS-II) pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov It is the primary target of the frontline drug isoniazid. nih.gov Direct inhibitors of InhA are sought to overcome resistance mechanisms. nih.gov Several classes of direct InhA inhibitors have been identified, including piperazine derivatives (arylamides). nih.gov Additionally, isatin-pyrimidine hybrid derivatives have been developed as InhA inhibitors, directly linking the pyrimidine scaffold to this crucial anti-tubercular target. mdpi.com

| Compound Class | Target Enzyme | Key Compound | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|---|

| Substituted Pyrimidine | FAK | Compound 72 | 27.4 nM | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine | MAPKAP-K2 | Compound 84 | 1300 nM | nih.gov |

| Dihydrooxadiazole with 4-(5-pyrimidyl)phenyl | MAPKAP-K2 | Compound 21 | Active, specific value not given | nih.gov |

Receptor Interaction and Signaling Pathway Perturbations

Beyond intracellular enzymes, pyrimidine-piperazine analogs also function as potent ligands for G protein-coupled receptors (GPCRs), modulating key signaling pathways in the central nervous system.

Serotonin (B10506) 5-HT₇ Receptor Ligand Binding and Antagonism

The serotonin 5-HT₇ receptor, the most recently classified member of the serotonin receptor family, is implicated in a variety of CNS processes, and its blockade has been linked to antidepressant and procognitive effects. nih.govosti.gov This receptor is positively coupled to adenylyl cyclase, and its antagonists often display inverse agonist properties. osti.govgoogle.com

A series of piperazin-1-yl substituted pyrimidines have been synthesized and evaluated as 5-HT₇ receptor ligands, using 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine (2 ) as a model compound. nih.gov Structure-activity relationship (SAR) studies revealed that substitution at the pyrimidine core is critical for affinity. For instance, substitution at position 5 of the pyrimidine was found to be highly detrimental to 5-HT₇ receptor affinity. nih.gov However, introducing an alkyl group at position 6 significantly increased binding affinity. The ethylpyrimidine analog 12 and the butylpyrimidine analog 13 showed high 5-HT₇ binding affinity and demonstrated antagonistic properties in functional cAMP assays. nih.gov Compound 12 was identified as a dual 5-HT₇/5-HT₂A ligand, while compound 13 acted as a multi-receptor agent, also targeting 5-HT₆ and D₂ receptors. nih.gov

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Functional Activity | Source |

|---|---|---|---|---|

| Compound 12 (ethylpyrimidine analog) | 5-HT₇ | High affinity, value not specified | Antagonist | nih.gov |

| Compound 13 (butylpyrimidine analog) | 5-HT₇ | High affinity, value not specified | Antagonist | nih.gov |

| Quinazoline derivatives (48-50) | 5-HT₇ | > 1910 nM | Inactive | nih.gov |

Adenosine (B11128) A2A Receptor Inverse Agonism

Derivatives of piperazine and pyrimidine have been identified as potent and selective inverse agonists of the adenosine A2A receptor (A2AAR). rsc.org The A2AAR, a G protein-coupled receptor, is a key modulator in the central nervous system and the periphery, particularly in inflammatory processes. rsc.org Inverse agonists are therapeutically promising as they can reduce the basal, constitutive activity of these receptors, an action distinct from that of neutral antagonists which only block the binding of agonists.

Research into thiazolo[5,4-d]pyrimidine (B3050601) derivatives containing piperazine and piperidine (B6355638) has led to the discovery of highly potent and selective human A2AAR inverse agonists. rsc.org In one such study, a series of 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated. rsc.org Several compounds demonstrated significant inverse agonist activity, with one of the most potent, a 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, exhibiting an IC50 value of 7.42 nM and a high binding affinity (Ki = 8.62 nM) for the A2AAR. rsc.org The development of such compounds is considered a promising approach for addressing neurodegenerative disorders like Parkinson's and Alzheimer's diseases, where A2AAR antagonism has shown potential benefits. rsc.org

Modulation of Inflammatory Signaling Pathways (e.g., TLR4/NF-κB, Keap1-NRF2-HO-1)

The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Upon activation by oxidative or electrophilic stress, the transcription factor Nrf2 translocates to the nucleus and initiates the expression of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1). nih.gov This pathway is a significant target for therapeutic intervention in conditions where oxidative stress and inflammation are key pathological features, such as in cardiovascular, neurodegenerative, and inflammatory diseases. nih.gov

While direct studies on this compound itself are limited in this context, the broader class of pyrimidine derivatives has been investigated for antioxidant and anti-inflammatory properties. nih.gov The modulation of the Keap1-Nrf2 pathway represents a key mechanism by which such compounds could exert protective effects. The activation of this pathway leads to the upregulation of antioxidant enzymes and proteins that are crucial for detoxifying harmful xenobiotics and reactive oxygen species (ROS), thereby mitigating inflammation-induced cellular damage. nih.gov The processes of inflammation and oxidative stress are intrinsically linked, with inflammation often leading to the production of large quantities of ROS. nih.gov Therefore, compounds capable of activating the Keap1-Nrf2-HO-1 axis are of significant interest for the development of novel anti-inflammatory therapies.

Effects on Cellular Division Regulatory Proteins

Analogs incorporating the pyrimidine-piperazine scaffold have demonstrated significant effects on the regulation of cellular division in both prokaryotic and eukaryotic systems, albeit through different protein targets.

In the context of antibacterial action, a thiophenyl-pyrimidine derivative was found to inhibit bacterial cell division by directly targeting the FtsZ protein. nih.gov FtsZ is a prokaryotic homolog of tubulin and is essential for forming the Z-ring, a structure that initiates cytokinesis in bacteria. nih.gov The derivative was shown to disrupt FtsZ polymerization and its GTPase activity, leading to a block in bacterial cell division and ultimately causing bactericidal effects. nih.gov This identifies FtsZ as a key regulatory protein targeted by this class of pyrimidines.

In eukaryotic cells, particularly human cancer cell lines, piperazine and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to induce cell cycle arrest and apoptosis by modulating key regulatory proteins. rsc.orgnih.govnih.gov One study on pyrido[2,3-d]pyrimidine derivatives identified potent inhibition of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell cycle progression and survival. rsc.orgnih.gov Inhibition of PIM-1 by these compounds led to cell cycle arrest at the G1 phase. rsc.org Other research on piperazine-containing derivatives has demonstrated an ability to cause cell cycle arrest at the G2/M checkpoint. researchgate.netlumenlearning.com This effect was linked to the modulation of the p53 tumor suppressor pathway, leading to increased expression of p53 and the pro-apoptotic protein Bax, while decreasing levels of the anti-apoptotic protein Bcl-2. researchgate.net

Preclinical Efficacy in Established Disease Models

Antimicrobial Activities (Antibacterial, Antifungal) in In Vitro Systems

Derivatives containing the pyrimidine and piperazine moieties have been extensively synthesized and evaluated for their antimicrobial properties. These compounds have shown a broad spectrum of activity against various bacterial and fungal pathogens in laboratory settings.

Studies on pyrimidine-incorporated piperazine derivatives revealed significant antibacterial and antifungal potential. rsc.org For instance, certain 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. rsc.org Similarly, related analogs demonstrated notable antifungal activity against species like Aspergillus niger and Candida albicans. rsc.org The mechanism for some pyrimidine derivatives is believed to involve the inhibition of bacterial cell division. nih.gov

Further research on disubstituted piperazines linked to cyclopenta[c]pyridines and pyrano[3,4-c]pyridines also confirmed potent antimicrobial action. nih.gov Some of these compounds were effective against resistant bacterial strains, including methicillin-resistant S. aureus (MRSA), and showed better activity than the reference drug ampicillin (B1664943) in certain cases. nih.gov The antifungal screening of these compounds identified activity against a panel of fungi, with Trichoderma viride being particularly sensitive. nih.gov The fungicidal activity of some hydrazine-based compounds, which can be structurally related, has been shown to be rapid and effective against drug-resistant clinical isolates of C. albicans. wikipedia.org

Interactive Table: In Vitro Antimicrobial Activity of Selected Pyrimidine-Piperazine Analogs

| Compound Class | Test Organism | Activity Noted | Reference |

|---|---|---|---|

| 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines | S. aureus, B. subtilis, E. coli | Good antibacterial activity | rsc.org |

| 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines | A. niger, C. albicans | Significant antifungal activity | rsc.org |

| Disubstituted piperazines of cyclopenta[c]pyridines | Methicillin-resistant S. aureus (MRSA) | More potent than ampicillin | nih.gov |

| Disubstituted piperazines of pyrano[3,4-c]pyridines | Trichoderma viride | High sensitivity observed | nih.gov |

| Thiophenyl-pyrimidine derivative (F20) | MRSA, Vancomycin-resistant Enterococci (VRE) | Higher potency than vancomycin/methicillin | nih.gov |

| Pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazines with N-phenylpiperazine | Candida albicans | MIC of 16 µg/mL; inhibited biofilm |

Antiviral Efficacy against Specific Viral Pathogens (e.g., Chikungunya Virus)

A significant area of investigation for 2-piperazin-1-yl-pyrimidine analogs has been their potential as antiviral agents, particularly against the Chikungunya virus (CHIKV). CHIKV is a mosquito-transmitted alphavirus responsible for chikungunya fever, a disease marked by severe joint pain. researchgate.net

A class of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues has been identified as potent and selective inhibitors of CHIKV replication in vitro. The initial lead compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, was optimized through structure-activity relationship (SAR) studies to enhance its antiviral potency and reduce cytotoxicity. This optimization led to the discovery of new analogs with significantly improved selectivity indexes.

The mechanism of action for these compounds has been pinpointed to the inhibition of the viral non-structural protein 1 (nsP1), which possesses essential methyltransferase (MTase) and guanylyltransferase (GTase) activities required for capping the viral RNA. nih.govnih.gov This capping process is vital for the stability and translation of the viral genome, making nsP1 a novel and attractive target for anti-CHIKV drug development. nih.govresearchgate.net Cross-resistance studies have confirmed that the viral capping machinery is indeed the target of these pyrimidine-piperazine compounds. nih.gov

Interactive Table: Antiviral Activity of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogs against Chikungunya Virus (CHIKV)

| Compound/Series | EC50 Value | CC50 Value | Selectivity Index (SI) | Viral Target | Reference |

|---|---|---|---|---|---|

| Initial Hit Compound (1) | 8.68 µM | 122 µM | 14.2 | nsP1 (inferred) | |

| Optimized Compound (6a) | 3.95 µM | 260 µM | >61 | nsP1 (inferred) | |

| CHVB series (general) | Potent inhibition | - | - | nsP1 (MTase/GTase) | researchgate.net |

| Lead Compound (31b) | Potent activity | Excellent safety profile | - | nsP1 (confirmed) | nih.gov |

Antimalarial Potential in Parasite Cultures and Murine Models

The fight against malaria, a disease caused by Plasmodium parasites, requires new therapeutic agents due to the emergence of drug resistance. Hybrid molecules combining known antimalarial pharmacophores like 4-aminoquinoline (B48711) with pyrimidine and piperazine moieties have emerged as a promising strategy.

A series of 4-aminoquinoline-pyrimidine hybrids linked via a piperazine tether were synthesized and showed excellent potency against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum in vitro. One compound was 5-fold more active than chloroquine (B1663885) against the D6 strain, while another was 53-fold more potent than chloroquine against the W2 strain. Several compounds in this series also demonstrated superior activity compared to the reference drug artemisinin. These hybrids were found to be non-cytotoxic against mammalian cell lines, indicating a favorable selectivity profile. Mechanistic studies suggest these compounds may act by inhibiting the formation of β-hematin, a crucial detoxification process for the parasite.

Furthermore, imidazolopiperazines, which share the core piperazine ring, have been optimized as a novel class of antimalarial agents. nih.gov These compounds showed improved potency and metabolic stability, leading to enhanced oral exposure in mice. nih.gov Optimized imidazolopiperazine analogues proved to be highly efficacious in a malaria mouse model, highlighting their potential for further preclinical development. nih.gov

Interactive Table: In Vitro Antimalarial Activity of Pyrimidine-Piperazine Analogs

| Compound Class | P. falciparum Strain | Activity Noted (IC50) | Comparison | Reference |

|---|---|---|---|---|

| Aminoquinoline-pyrimidine-piperazine hybrid (7i) | D6 (CQ-sensitive) | Potent (IC50 ~0.012-0.10 µM range) | 5-fold more active than Chloroquine | |

| Aminoquinoline-pyrimidine-piperazine hybrid (7e) | W2 (CQ-resistant) | Potent (IC50 ~0.016-9.83 µM range) | 53-fold more potent than Chloroquine | |

| 4-aminoquinoline-pyrimidine-piperazine hybrids (general) | D6 & W2 strains | IC50 values below 1 µM | Some more potent than Artemisinin | |

| Imidazolopiperazine analogues | - | Improved potency and metabolic stability | Efficacious in murine models | nih.gov |

| Pyridylvinylquinoline-triazole hybrid (60) | Dd2 (CQ-resistant) | EC50 = 0.04 µM | Inhibits β-hematin formation |

Anti-Inflammatory Effects in Cell-Based and Animal Models

Analogs based on the pyrimidine scaffold have demonstrated significant anti-inflammatory properties in a variety of preclinical models. The mechanism of action is often attributed to the inhibition of key inflammatory mediators. In cell-based assays, pyrimidine derivatives have shown the ability to suppress the activity of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins (B1171923) like PGE2.

Studies on pyrimidine derivatives have revealed selective inhibition of COX-2 over COX-1. For instance, in one study, compounds designated L1 and L2 showed high selectivity towards COX-2, with performance comparable to the established anti-inflammatory drug meloxicam. These compounds also dose-dependently inhibited the growth of lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells and reduced levels of reactive oxygen species (ROS) in this inflammatory cell model. Another study on pyrimido[1,2-b]pyridazin-2-one derivatives identified a compound (compound 1, bearing a chlorine substituent) that strongly inhibited nitric oxide (NO) production in RAW264.7 cells with an IC₅₀ of 29.94 ± 2.24 µM and downregulated the expression of COX-2 in LPS-activated THP-1 cells. This compound also led to a significant decrease in the gene expression of pro-inflammatory cytokines and chemokines, including IL-6, IL-8, IL-1β, and TNF-α.

Further investigations into pyrazolo[3,4-d]pyrimidine derivatives also confirmed their anti-inflammatory potential through COX inhibition. Several of these analogs displayed stronger inhibitory effects against the COX-2 enzyme than the COX-1 enzyme. For example, a 5-aminopyrazole analog was found to be the most COX-2 selective. Similarly, a novel series of pyrazolopyrimidine derivatives were evaluated for their ability to inhibit both COX enzymes and inducible nitric oxide synthase (iNOS). Compounds 8a, 10c, and 13c from this series were potent and selective inhibitors of COX-2, while a urea (B33335) derivative (compound 11) was the most active iNOS inhibitor with an IC₅₀ value of 0.22 µM.

The anti-inflammatory effects of these analogs have been corroborated in animal models. In a carrageenan-induced paw edema model in rats, several 1-phenylpyrazolo[3,4-d]pyrimidine analogs exhibited noteworthy anti-inflammatory effects. Specifically, one 5-aminopyrazole analog was a more potent anti-inflammatory agent than the reference drug celecoxib. Similarly, a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative (compound 5), which shares the piperazine moiety, showed significant anti-inflammatory activity in a carrageenan-induced paw edema mouse model, with edema inhibition reaching 64% three hours after the carrageenan challenge. This in vivo activity was supported by a significant decrease in serum levels of NO and COX-2.

Table 1: In Vitro Anti-Inflammatory Activity of Pyrimidine Analogs

| Compound Class/Name | Target | Model System | Activity Measurement | Result | Reference |

|---|---|---|---|---|---|

| Pyrimido[1,2-b]pyridazin-2-one (Compound 1) | NO Production | RAW264.7 Cells | IC₅₀ | 29.94 ± 2.24 µM | |

| Pyrimido[1,2-b]pyridazin-2-one (Compound 1) | COX-2 Expression | THP-1 Cells | Downregulation | Significant | |

| Pyrazolo[3,4-d]pyrimidine (Compound 69) | COX-2 Inhibition | Enzyme Assay | IC₅₀ | 0.56 µM | |

| Pyrazolo[3,4-d]pyrimidine (Compound 65) | COX-2 Selectivity | Enzyme Assay | Selectivity Index | 11.99 | |

| Pyrazolopyrimidine (Compound 8a) | COX-2 Inhibition | Enzyme Assay | % Inhibition (at 2 µM) | 79.6% | |

| Pyrazolopyrimidine (Compound 10c) | COX-2 Inhibition | Enzyme Assay | % Inhibition (at 2 µM) | 78.7% | |

| Pyrazolopyrimidine (Compound 13c) | COX-2 Inhibition | Enzyme Assay | % Inhibition (at 2 µM) | 78.9% | |

| Pyrazolopyrimidine (Compound 11) | iNOS Inhibition | Enzyme Assay | IC₅₀ | 0.22 µM | |

| 7-Chloro-4-(piperazin-1-yl)quinoline (Compound 5) | NO Production | RAW 264.7 Cells | Inhibition | Potent |

Investigation of Neurological Effects, Including Cognitive Enhancement in Animal Models

Derivatives of pyrimidine linked to a piperazine moiety have been explored for their potential in treating neurological and neurodegenerative disorders. A series of novel triazole-pyrimidine hybrids connected via a piperazine linker were synthesized and evaluated for neuroprotective and anti-neuroinflammatory properties. Several of these compounds showed significant anti-neuroinflammatory effects by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated human microglia (HMC3) cells. Furthermore, select compounds from the series demonstrated promising neuroprotective activity in human neuronal cells by reducing the expression of the endoplasmic reticulum (ER) stress chaperone, BIP, and the apoptosis marker, cleaved caspase-3.

The piperazinyl pyrimidine scaffold has also been investigated for its role in modulating pathways relevant to Alzheimer's disease. A novel class of these compounds was found to be potent and selective modulators of γ-secretase, an enzyme complex involved in the production of amyloid-beta (Aβ) peptides. These derivatives were shown to selectively inhibit the production of Aβ42, a peptide strongly implicated in the pathogenesis of Alzheimer's, with high selectivity over the cleavage of Notch, a protein involved in crucial cell-signaling pathways.

Additionally, other analogs, such as 1-(2-pyrimidin-2-yl)piperazine derivatives, have been designed and synthesized as potential monoamine oxidase (MAO) inhibitors. MAO enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and other neurological conditions. Two compounds from a synthesized series, 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j) and 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate (2m) , showed selective inhibitory activity against MAO-A, with IC₅₀ values of 23.10 µM and 24.14 µM, respectively.

While direct evidence for cognitive enhancement in animal models for this compound itself is not detailed in the provided context, the neuroprotective, anti-neuroinflammatory, and enzyme-modulating activities of its close analogs strongly suggest a therapeutic potential for neurological disorders.

Deeper Molecular Mechanistic Elucidation (e.g., protein binding assays, pathway analysis)

To understand the molecular basis for the biological activities of this compound analogs, researchers have conducted protein binding assays and detailed pathway analyses.

Protein Binding Assays: The interaction of pyrimidine derivatives with transport proteins and enzyme targets has been a key area of investigation. Binding studies with human serum albumin (HSA), a crucial protein for drug transport and bioavailability, revealed that certain pyrimidine derivatives form stable complexes with HSA. These interactions were characterized using techniques such as UV-Vis spectroscopy and circular dichroism (CD), which can detect changes in the secondary structure of the protein upon ligand binding.

Molecular docking and direct kinase inhibition assays have been employed to identify specific protein targets. In a study of pyrido[2,3-d]pyrimidine derivatives, compounds 4 and 10 were identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancer cell survival and proliferation. They exhibited IC₅₀ values of 11.4 nM and 17.2 nM, respectively. Molecular docking studies elucidated the binding interactions of the lead compound within the PIM-1 protein active site. Similarly, a library of pyrazolo[1,5-a]quinazoline compounds was screened, and pharmacophore mapping predicted that active compounds could be ligands for mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and c-Jun N-terminal kinase 3 (JNK3). Molecular modeling supported that these compounds could bind effectively to these kinases, with the highest complementarity observed for JNK3.

Pathway Analysis: Pathway analysis has provided deeper insights into how these compounds exert their cellular effects. The anti-inflammatory actions are often linked to the suppression of the NF-κB signaling pathway. In LPS-stimulated microglia, triazole-pyrimidine hybrids were shown to inhibit the NF-κB pathway, thereby reducing the inflammatory response.

In the context of cancer research, pathway analysis revealed that a pyrido[2,3-d]pyrimidine derivative (compound 4) induced apoptosis in MCF-7 breast cancer cells. This was confirmed by observing an increase in the expression of pro-apoptotic genes like P53, Bax, and caspases-3, 8, and 9, along with a decrease in the anti-apoptotic gene Bcl-2. The compound also caused cell cycle arrest at the G1 phase.

In other therapeutic areas, pyrimidine analogs have been shown to modulate different signaling cascades. For instance, a series of N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (compound 18a) was identified as a potent bone anabolic agent that promotes osteogenesis. Mechanistic studies showed that it functions by upregulating the expression of osteogenic genes, such as RUNX2 and type 1 collagen, through the activation of the BMP2/SMAD1 signaling pathway.

Table 2: Summary of Molecular Mechanisms and Pathway Modulation

| Compound Class | Key Target/Pathway | Effect | Biological Outcome | Reference |

|---|---|---|---|---|

| Pyrimido[1,2-b]pyridazin-2-one | NF-κB, Cytokines (IL-6, TNF-α), COX-2 | Downregulation/Inhibition | Anti-inflammatory | |

| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase, Apoptosis Pathway (P53, Bax, Caspases) | Inhibition, Upregulation | Anticancer, Apoptosis Induction | |

| 2-Amino Pyrimidine Derivative (18a) | BMP2/SMAD1 Signaling Pathway | Upregulation/Activation | Osteogenesis, Bone Formation | |

| Triazole-Pyrimidine Hybrid | NF-κB Pathway, ER Stress Pathway | Inhibition | Anti-neuroinflammatory, Neuroprotection | |

| Pyrazolo[1,5-a]quinazoline | MAPK Pathway (JNK3, p38α, ERK2) | Inhibition | Anti-inflammatory | |

| Piperazinyl Pyrimidine | γ-secretase | Modulation (Selective Aβ42 reduction) | Potential Anti-Alzheimer's |

Computational Approaches in the Discovery and Optimization of 2 Chloro 5 Piperazin 1 Yl Pyrimidine Analogs

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Prediction

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. This technique is instrumental in the study of pyrimidine-piperazine derivatives, allowing researchers to visualize and analyze interactions at the atomic level before undertaking synthesis.

The process involves preparing the 3D structures of both the ligand (the pyrimidine (B1678525) analog) and the receptor, which is often a protein or enzyme implicated in a disease pathway. nih.gov The receptor structure is typically obtained from crystallographic data from sources like the Protein Data Bank. nih.gov Water molecules are usually removed, and charges and hydrogen atoms are added to prepare the receptor for docking. nih.gov The ligand's 2D structure is converted to a 3D conformation, and its energy is minimized to find a stable state. nih.gov A grid box is then defined around the active site of the receptor, specifying the search space for the docking algorithm. nih.gov

For pyrimidine derivatives, docking studies have been crucial. In the development of inhibitors for Plasmodium falciparum dihydrofolate reductase (PfDHFR), a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines were assessed in silico to predict their binding modes and inhibitory potential. nih.gov This computational pre-assessment guided the synthesis of analogs with specific substituents at the 6-position of the pyrimidine ring. nih.gov Similarly, in the search for new antifungal agents, derivatives of 5-Chloro-1-isopropyl-2-[1-(4-alkyl/aryl piperazin-1-yl) ethyl]-1H-benzimidazole were docked on the fungal enzyme Cytochrome P450 (CYP51) prior to their synthesis. wisdomlib.org

The output of a docking simulation provides a score, often expressed as binding affinity (ΔG) in kcal/mol, and an inhibition constant (Ki), which predict the stability and potency of the ligand-receptor complex. nih.gov A more negative binding affinity suggests a more stable interaction. nih.gov These simulations also reveal key amino acid residues within the target's binding pocket that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand, providing critical insights for further optimization. researchgate.net For instance, docking of chrysin-based pyrimidine-piperazine hybrids against E. coli topoisomerase II DNA gyrase identified specific interactions, such as those between a benzene (B151609) ring and the Tyr118 amino acid, that are crucial for activity. researchgate.net

| Parameter | Description | Relevance in Drug Design |

| Binding Affinity (ΔG) | The measure of the strength of the binding interaction between a ligand and its target, typically in kcal/mol. A lower (more negative) value indicates a stronger, more stable complex. nih.gov | Predicts the potency of a potential drug. Used to rank and prioritize compounds from a virtual screen for synthesis and experimental testing. nih.gov |

| Inhibition Constant (Ki) | A measure of the concentration of an inhibitor required to produce half-maximum inhibition. It is an indicator of the inhibitor's potency. nih.gov | Provides a quantitative prediction of how effectively a compound will inhibit its target enzyme, guiding the selection of the most promising candidates. nih.gov |

| Binding Pose/Mode | The predicted three-dimensional orientation and conformation of the ligand within the receptor's active site. | Elucidates the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding, providing a rational basis for structural modifications to improve affinity or selectivity. nih.govresearchgate.net |

| RMSD (Root-Mean-Square Deviation) | A measure used to validate a docking protocol by comparing the docked pose of a known ligand (native ligand) to its experimentally determined crystallographic pose. A value < 2.0 Å is generally considered a successful validation. nih.gov | Ensures the reliability and predictive accuracy of the docking method before it is used to screen novel compounds. nih.gov |

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of a ligand in its binding site, Quantum Mechanical (QM) and Molecular Dynamics (MD) simulations offer deeper insights into the electronic properties and dynamic behavior of molecules.

Quantum Mechanical (QM) methods are used to study the electronic structure of molecules, providing highly accurate calculations of properties like optimized geometry, molecular electrostatic potential (MEP), and frontier molecular orbital energies (HOMO-LUMO). nih.gov For a novel Imidazo[1,2-a]pyrimidine-Schiff base derivative, QM calculations using density functional theory (DFT) were performed to validate its structural assignment and provide profound insights into its molecular nature and reactivity. nih.gov Such studies help in understanding the distribution of electron density and identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack, which is vital for predicting reactivity and metabolic stability. nih.gov

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the conformational flexibility and stability of both the ligand and the ligand-receptor complex. nih.govmdpi.com These simulations can recreate the dynamic processes of a biological system, such as the opening and closing of an enzyme's domains upon ligand binding. nih.gov In a study of eIF4A1 inhibitors, MD simulations were used to evaluate the binding stability of phenyl-piperazine scaffolds, with the theory that weaker binders would be more likely to leave the binding site during the simulation. nih.gov These simulations, often run for hundreds of nanoseconds, confirmed that active compounds induced and maintained a "closed" and compact conformation of the target protein, a feat that transiently-binding or inactive compounds could not achieve. nih.gov

Conformational analysis is particularly important for flexible molecules like piperazine (B1678402) derivatives. Studies on 1-(2-pyrimidinyl)piperazine derivatives have used computational methods to analyze their vast conformational space and propose model bioactive conformations. nih.gov This analysis is key to designing pharmacophores that correctly position key interacting features in three-dimensional space. nih.gov

| Simulation Technique | Information Gained | Application to Pyrimidine-Piperazine Analogs |

| Quantum Mechanics (QM) | Optimized molecular geometry, electronic charge distribution, molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO-LUMO). nih.gov | Predicts molecular reactivity, stability, and spectroscopic properties. Validates structural assignments and provides insights into the electronic nature of the scaffold. nih.gov |

| Molecular Dynamics (MD) | Conformational changes over time, binding stability of ligand-receptor complexes, solvent effects, calculation of binding free energies. nih.gov | Assesses whether a docked ligand remains stably bound in the active site. Simulates protein flexibility and induced-fit effects upon ligand binding. nih.gov |

| Conformational Analysis | Identification of low-energy, stable conformations of a flexible molecule. Understanding the spatial arrangement of functional groups. nih.gov | Determines the likely three-dimensional shape(s) of a molecule in a biological environment, which is crucial for designing compounds that fit a specific receptor binding pocket. nih.gov |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) in Scaffold Exploration

The exploration of the 2-chloro-5-piperazin-1-yl-pyrimidine scaffold to discover new analogs is guided by two primary computational strategies: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD).

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target. This approach was successfully used to develop potent renin inhibitors from a pyrimidine core. nih.gov Starting with a fragment hit, researchers used the crystal structure of the renin enzyme to rationally design modifications. This SBDD approach led to the introduction of a basic amine to interact with catalytic aspartic acids and the optimization of groups to fit into the S1/S3 binding pockets, which included inducing a structural change in the enzyme itself. nih.gov The result was a remarkable 65,000-fold increase in potency with the addition of only seven heavy atoms to the original fragment. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown, but a set of molecules with known biological activity is available. LBDD methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, use the information from these active ligands to build a model that predicts the activity of new compounds. The conformational analysis of 1-(2-pyrimidinyl)piperazine derivatives to design a pharmacophore is a classic example of LBDD. nih.gov This pharmacophore model defined the essential chemical features and their spatial arrangement required for sedative-hypnotic activity, serving as a template for designing new, potentially more potent molecules. nih.gov Scaffold hopping, where the core structure is replaced by a functionally equivalent but structurally novel one, is another powerful LBDD technique. This was demonstrated in the evolution of a piperazinyl quinazolin-4-(3H)-one hit into a novel pyrido[4,3-d]pyrimidin-4(3H)-one lead compound, which offered a better selectivity profile. nih.gov

| Design Strategy | Requirement | Methodology | Example with Pyrimidine Analogs |

| Structure-Based Drug Design (SBDD) | 3D structure of the biological target (e.g., from X-ray crystallography). nih.gov | Rational design of ligands to fit and interact optimally with the target's binding site. Molecular docking is a key tool. nih.gov | Designing N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors by observing interactions in the enzyme's active site. nih.gov |

| Ligand-Based Drug Design (LBDD) | A set of active and inactive molecules for a specific target, but no target structure. nih.gov | Creation of a pharmacophore model or QSAR equation that describes the relationship between chemical structure and biological activity. nih.gov | Developing a pharmacophore for 1-(2-pyrimidinyl)piperazine derivatives to guide the design of new sedative-hypnotic agents. nih.gov |

| Scaffold Exploration | A starting chemical scaffold (e.g., from an HTS hit or known drug). nih.govnih.gov | Systematically modifying different positions of the core structure to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov | Modifying the 6-position of a pyrimidine ring to probe its impact on PfDHFR inhibitory activity. nih.gov |

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, or virtual screening (VS), is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows for the rapid and cost-effective evaluation of millions of potential drug candidates.

The process often begins with the creation of a virtual library. This can be an existing collection of commercially or proprietarily available compounds, or a custom-designed combinatorial library. In one ambitious project, a massive virtual library of 16.3 million combinatorially generated, piperazine-cored compounds was designed and screened in silico to find new HIV-1 entry inhibitors. biorxiv.org

Once the library is established, a structure-based or ligand-based screening protocol is applied. In a structure-based virtual screen for SARS-CoV-2 main protease inhibitors, a library of over eight hundred compounds was docked into multiple structures of the target protease. nih.gov A consensus strategy, where compounds ranked highly across multiple receptor structures were prioritized, was used to increase the reliability of the hits. nih.gov

This methodology is highly effective for hit expansion. An innovative pre-competitive collaboration used ligand-based virtual screening to probe five different proprietary pharmaceutical company libraries, starting from a single imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis. nih.gov This in silico approach rapidly expanded the chemical diversity around the initial hit, leading to analogs with improved antiparasitic activity and selectivity. nih.gov The results from a virtual screen provide a much smaller, enriched subset of compounds for acquisition and experimental testing, dramatically increasing the efficiency of the hit-to-lead process. nih.govresearchgate.net

| Virtual Screening Step | Description | Purpose |

| 1. Library Design/Acquisition | A large collection of digital 3D structures of chemical compounds is assembled. This can be a commercial database, a proprietary company collection, or a computationally generated combinatorial library. biorxiv.orgnih.gov | To create a vast and diverse chemical space to search for potential hits. |

| 2. Receptor/Pharmacophore Preparation | For SBDD, the 3D structure of the target protein is prepared. For LBDD, a pharmacophore model is generated from known active ligands. nih.govnih.gov | To create the "search query" or template against which the library compounds will be evaluated. |

| 3. High-Throughput Docking/Screening | Each compound in the virtual library is computationally fitted into the receptor's active site (docking) or compared against the pharmacophore model. biorxiv.orgnih.gov | To rapidly assess the potential of millions of compounds and score them based on predicted binding affinity or feature alignment. |

| 4. Hit Selection and Filtering | The top-scoring compounds are selected. This list is often further filtered based on other criteria, such as drug-likeness, predicted ADMET properties, or chemical tractability. nih.gov | To narrow down the vast number of initial compounds to a manageable subset of the most promising candidates for experimental validation. |

Predictive Modeling of Biological Activities and ADMET Properties

A critical aspect of modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A compound with excellent potency but poor pharmacokinetic properties or high toxicity is unlikely to become a successful drug. Computational models play a crucial role in predicting these properties for pyrimidine-piperazine analogs long before they are synthesized.

Various software programs and web servers are available to calculate key physicochemical and pharmacokinetic properties. In a study of 2-[4-(pyrimidin-2-yl)piperazin-1-yl] derivatives, programs like Molinspiration and MolSoft were used to predict properties based on Lipinski's "rule of five" (e.g., molecular weight < 500, logP < 5). nih.gov These rules help to identify compounds with a higher probability of being orally bioavailable. nih.gov The piperazine moiety itself is often incorporated into drug candidates to improve pharmacokinetic features, as its two nitrogen atoms can be protonated, increasing water solubility and bioavailability. nih.gov

| Predicted Property | Computational Method/Tool | Importance in Drug Discovery |

| Drug-Likeness | Lipinski's Rule of Five, Ghose filter, Veber's rules (calculated by software like Molinspiration). nih.gov | Filters out compounds with physicochemical properties (e.g., too large, too greasy) that are often associated with poor oral absorption or membrane permeability. nih.gov |

| Absorption (e.g., Oral Bioavailability) | Models predicting Caco-2 permeability or human intestinal absorption (HIA). | Predicts how well a drug will be absorbed from the gut into the bloodstream, a key factor for orally administered drugs. |

| Distribution (e.g., BBB Penetration) | QSAR models based on molecular descriptors like polarity and size. | Predicts whether a compound is likely to cross the blood-brain barrier. This is desirable for CNS targets but undesirable for peripherally acting drugs. |

| Metabolism | Prediction of interaction with Cytochrome P450 (CYP) enzyme isoforms (e.g., CYP3A4, CYP2D6). | Identifies potential for drug-drug interactions and predicts the metabolic stability of a compound. |

| Excretion | Models predicting renal clearance. | Helps to estimate the half-life of a drug in the body. |

| Toxicity | Prediction of endpoints like hERG inhibition, mutagenicity (Ames test), and hepatotoxicity using servers like ProTox-II. mdpi.com | Flags potential safety liabilities early in the discovery process, saving significant resources by avoiding the progression of toxic compounds. mdpi.com |

Preclinical Pharmacokinetic and Biotransformation Studies of Pyrimidine Piperazine Derivatives

Evaluation of Oral Bioavailability and Exposure in Animal Models

The oral bioavailability of pyrimidine-piperazine derivatives varies significantly based on their specific chemical structures. Preclinical studies in various animal models are essential to determine the extent of oral absorption and systemic exposure.

Dasatinib (B193332) (BMS-354825) has been evaluated in several species, demonstrating variable oral bioavailability. In mice, the oral bioavailability was 14%, while it was higher in dogs at 34%. nih.govresearchgate.net In rats, bioavailability after an intraportal dose was similar to that after intra-arterial administration, suggesting that incomplete absorption, rather than first-pass metabolism, might be a key factor in its limited oral bioavailability. nih.govresearchgate.net Studies in P-glycoprotein (P-gp) knockout mice revealed that the oral uptake of dasatinib is limited by this efflux transporter. nih.gov

Other pyrimidine-piperazine derivatives have also been assessed. For instance, one experimental compound (referred to as compound 58) showed poor oral bioavailability of just 1.34% in Sprague-Dawley rats, with a low maximum concentration (Cmax) and area under the curve (AUC), indicating a need for structural optimization. nih.gov In contrast, another derivative, compound 169, exhibited excellent oral bioavailability of 86.1% in mice, highlighting the structural tunability of this scaffold to achieve favorable pharmacokinetic profiles. nih.gov

Table 1: Oral Bioavailability of Select Pyrimidine-Piperazine Derivatives in Preclinical Models

| Compound | Animal Model | Oral Bioavailability (F%) | Source(s) |

|---|---|---|---|

| Dasatinib (BMS-354825) | Mouse | 14% | researchgate.net, nih.gov |

| Dasatinib (BMS-354825) | Dog | 34% | researchgate.net, nih.gov |

| Compound 58 | Rat | 1.34% | nih.gov |

Assessment of Systemic Distribution and Tissue Penetration

The distribution of a drug throughout the body influences its efficacy and potential toxicity. For pyrimidine-piperazine derivatives, studies have shown extensive distribution.

Dasatinib exhibits a high volume of distribution (>3 L/kg) across mice, rats, dogs, and monkeys, indicating significant distribution from the plasma into the tissues. nih.govresearchgate.net It also shows high binding to serum proteins (>90%) in all tested preclinical species. nih.govresearchgate.net The distribution into blood cells is also noteworthy, ranging from 43% in mice to 57% in dogs. nih.govresearchgate.net

A critical aspect of distribution is penetration into the central nervous system (CNS). The brain accumulation of Dasatinib is significantly restricted by the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) located at the blood-brain barrier. nih.govresearchgate.net In studies using knockout mice, the absence of P-gp alone led to a 3.6- to 4.8-fold increase in brain accumulation. nih.gov When both P-gp and BCRP were absent, the brain concentration of Dasatinib increased dramatically, by as much as 22.7-fold. nih.gov This demonstrates that these efflux pumps play a crucial role in limiting the CNS exposure of Dasatinib. nih.govresearchgate.net

Determination of Elimination Kinetics and Half-Life in Preclinical Species

Elimination kinetics determine how quickly a compound is removed from the body, which is a key factor in defining dosing regimens. The elimination of pyrimidine-piperazine derivatives is primarily driven by metabolism.

For Dasatinib, systemic plasma clearance values were determined to be 62, 26, 25, and 34 mL/min/kg in mice, rats, dogs, and monkeys, respectively. nih.govresearchgate.net In bile duct-cannulated rats, less than 15% of an intravenous dose of Dasatinib was excreted as the unchanged parent drug in urine, bile, and feces, confirming that clearance is mainly due to metabolism. nih.govresearchgate.net While specific preclinical half-life values are detailed in various studies, clinical data in humans show that after oral administration, both Dasatinib and its total radioactivity equivalents decreased rapidly, with elimination half-lives of less than 4 hours. nih.gov

Table 2: Systemic Plasma Clearance of Dasatinib in Preclinical Species

| Animal Species | Systemic Plasma Clearance (mL/min/kg) | Source(s) |

|---|---|---|

| Mouse | 62 | researchgate.net, nih.gov |

| Rat | 26 | researchgate.net, nih.gov |

| Dog | 25 | researchgate.net, nih.gov |

Characterization of Metabolic Pathways and Metabolite Identification in In Vitro and In Vivo Preclinical Systems

Understanding the metabolic fate of a drug candidate is fundamental to evaluating its safety and potential for drug-drug interactions. Pyrimidine-piperazine derivatives are typically subject to extensive metabolism.

In vitro studies with Dasatinib using liver microsomes and hepatocytes from various species (mouse, rat, dog, monkey, and human) showed that the compound is metabolized by both NADPH-dependent (Phase I) and UDPGA-fortified (Phase II) enzyme systems. nih.gov In humans, Dasatinib is extensively metabolized, with the parent drug accounting for only 25% of the total drug-related components in plasma 2 hours after administration. nih.gov

The primary enzyme responsible for the oxidative metabolism of Dasatinib is Cytochrome P450 3A4 (CYP3A4). nih.gov Major metabolic pathways include:

Hydroxylation: Occurs at the para-position of the 2-chloro-6-methylphenyl ring (a major metabolite) and on the C5-methyl group. nih.gov

N-dealkylation: Cleavage of the hydroxyethyl (B10761427) group from the piperazine (B1678402) ring. nih.gov

N-oxidation: Formation of an N-oxide on the piperazine ring, catalyzed by flavin-containing monooxygenase. nih.gov

Oxidation: The hydroxyethyl group is converted to a carboxylic acid metabolite. nih.gov

Glucuronidation: Formation of glucuronide conjugates (Phase II metabolites). nih.gov

Investigation of Drug-Efflux Pump Interactions (e.g., P-glycoprotein)

Interactions with drug efflux pumps like P-glycoprotein (P-gp) can profoundly affect a drug's absorption, distribution, and elimination. As a member of the ATP-binding cassette (ABC) transporter family, P-gp actively pumps substrates out of cells, playing a key role in drug resistance and limiting bioavailability. nih.govmedchemexpress.com

Dasatinib has been identified as a substrate for both P-gp (ABCB1) and BCRP (ABCG2). nih.govresearchgate.netashpublications.org This interaction has significant consequences, as it not only limits the oral absorption of Dasatinib but also restricts its penetration across the blood-brain barrier. nih.gov Studies have shown that co-administration of Dasatinib with elacridar, a dual inhibitor of P-gp and BCRP, leads to a substantial increase in its brain accumulation in wild-type mice, mimicking the levels seen in transporter-deficient mice. nih.gov